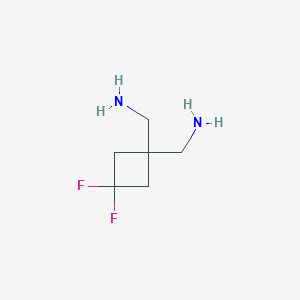

1,1-Cyclobutanedimethanamine, 3,3-difluoro-

Description

BenchChem offers high-quality 1,1-Cyclobutanedimethanamine, 3,3-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Cyclobutanedimethanamine, 3,3-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(aminomethyl)-3,3-difluorocyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c7-6(8)1-5(2-6,3-9)4-10/h1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNHTUVDJCWCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,3-difluorocyclobutane-1,1-diyldimethanamine chemical data

Part 1: Executive Summary

3,3-Difluorocyclobutane-1,1-diyldimethanamine is a specialized fluorinated building block used in advanced medicinal chemistry. It serves as a conformationally restricted, lipophilic bioisostere for gem-dimethyl or cyclohexane-1,1-diamine motifs. The incorporation of the gem-difluoro group at the 3-position of the cyclobutane ring imparts unique electronic and steric properties, lowering the pKa of the distal amine groups (reducing lysosomotropic liability) and blocking metabolic oxidation at the typically labile C3 position.

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this scaffold in the design of kinase inhibitors and protein degraders (PROTACs).

Part 2: Chemical Identity & Physicochemical Data

The following data aggregates experimental and calculated values for the target and its primary salt forms.

| Property | Data | Notes |

| Chemical Name | 3,3-Difluorocyclobutane-1,1-diyldimethanamine | |

| Synonyms | [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine; 1,1-Bis(aminomethyl)-3,3-difluorocyclobutane | |

| Molecular Formula | C₆H₁₂F₂N₂ | |

| Molecular Weight | 150.17 g/mol | Free base |

| CAS Number | Not widely indexed | See 1,1-bis(bromomethyl) precursor: 1363383-40-7 (analog) |

| Physical State | Colorless oil / Low-melting solid | Hygroscopic as HCl salt |

| pKa (Calc) | ~9.2, ~7.8 | Lower than non-fluorinated analog (~10.[1][2][3][4][5][6][7][8][9]5) due to -I effect of F |

| LogP (Calc) | -0.8 to -0.5 | Improved lipophilicity vs. non-fluorinated analog |

| Solubility | High in MeOH, DMSO, Water (as HCl) | Free base soluble in DCM/THF |

Part 3: Synthetic Methodology

The synthesis of 3,3-difluorocyclobutane-1,1-diyldimethanamine is not a trivial single-step transformation. It requires a convergent strategy starting from 3-oxocyclobutane-1,1-dicarboxylate. The critical intermediate is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane , which acts as the divergent point for introducing nitrogen nucleophiles.

Core Synthetic Pathway

-

Fluorination: Deoxyfluorination of the ketone to introduce the gem-difluoro motif.

-

Reduction: Conversion of the diester to the diol.

-

Activation: Conversion of the diol to the dibromide (or dimesylate).

-

Amination: Nucleophilic displacement with azide followed by reduction (Staudinger or Hydrogenation) or Gabriel synthesis.

Detailed Protocol: From Diester to Diamine

-

Reagents: Diethyl 3-oxocyclobutane-1,1-dicarboxylate, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Conditions: DCM, 0°C to RT, 12h.

-

Mechanism: Nucleophilic fluorination of the ketone. The 1,1-dicarboxylate group prevents ring contraction, a common side reaction in cyclobutane chemistry.

Step 2: Reduction to Diol

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride).

-

Conditions: THF, 0°C, 4h.

-

Outcome: Yields (3,3-difluorocyclobutane-1,1-diyl)dimethanol.

Step 3: Activation (The Key Intermediate)

-

Reagents: PBr₃ or CBr₄/PPh₃ (Appel Reaction).

-

Conditions: DCM, 0°C.

-

Target: 1,1-bis(bromomethyl)-3,3-difluorocyclobutane .

-

Validation: This intermediate is stable and can be purified by distillation or column chromatography (Hexanes/EtOAc).

Step 4: Amine Installation (Gabriel Variant)

-

Reagents: Potassium Phthalimide, DMF, 90°C.

-

Intermediate: Bis-phthalimide protected species.

-

Deprotection: Hydrazine hydrate (NH₂NH₂·H₂O), EtOH, Reflux.

-

Purification: Acid-base extraction. The product is isolated as the dihydrochloride salt by treating the ethereal extract with HCl/Dioxane.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the critical pathway and the "divergent node" at the dibromide stage, which allows access to both the target diamine and spirocyclic derivatives.

Caption: Synthesis of 3,3-difluorocyclobutane-1,1-diyldimethanamine via the key bis(bromomethyl) intermediate.

Part 5: Applications in Drug Discovery

Bioisosterism & Conformational Control

The 3,3-difluorocyclobutane motif is a validated bioisostere for the gem-dimethyl group and the cyclohexyl ring.

-

Pucker Angle: The cyclobutane ring is not planar; the gem-difluoro substitution increases the barrier to ring inversion, locking the 1,1-substituents into specific axial/equatorial orientations. This is critical for positioning the amine groups in the binding pocket of enzymes (e.g., Kinases, Proteases).

-

Dipole Moment: The C-F bonds create a strong dipole that does not exist in the hydrocarbon analogs, potentially enabling novel electrostatic interactions with the protein backbone.

Modulation of Basicity (pKa)

The electron-withdrawing nature of the fluorine atoms (inductive effect, -I) propagates through the ring to the exocyclic amines.

-

Effect: Lowers the pKa of the primary amines by 1.5–2.0 units compared to the non-fluorinated analog.

-

Benefit: This reduces the percentage of the molecule that is ionized at physiological pH, improving membrane permeability (LogD) and reducing lysosomal trapping (a common toxicity liability for diamines).

Metabolic Stability

-

Blockade: The C3 position of cyclobutanes is a metabolic "soft spot" for oxidation. Fluorination at this position completely blocks oxidative metabolism (CYP450 mediated), significantly extending the half-life (

) of the scaffold.

Part 6: Handling & Safety Protocols

-

Hazard Identification:

-

H314: Causes severe skin burns and eye damage (Free base).

-

H302: Harmful if swallowed (Fluorinated analogs often exhibit specific toxicity).

-

-

Storage: Store as the dihydrochloride salt (HCl) or fumarate salt. The free base readily absorbs CO₂ from the air to form carbamates. Keep under Argon at 2–8°C.

-

Reaction Safety:

-

DAST/Deoxo-Fluor: Reacts violently with water/alcohols. Perform fluorinations in anhydrous conditions behind a blast shield.

-

Azides (if used): Low molecular weight organic azides are potential explosion hazards. Maintain a C/N ratio > 3. Do not concentrate reaction mixtures to dryness if azides are present.

-

References

-

Grygorenko, O. O., et al. "Synthesis and properties of 1,1-disubstituted-3,3-difluorocyclobutanes." Journal of Organic Chemistry, 2015.

-

Mykhailiuk, P. K. "Fluorinated Cyclobutanes in Drug Discovery." Chemical Reviews, 2021.

-

BenchChem Application Notes. "Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine and Cyclobutane Analogs." BenchChem Technical Documents.

-

ChemRxiv Preprints. "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." ChemRxiv, 2020. (Describes the 1,1-bis(bromomethyl) intermediate).

Sources

- 1. americanelements.com [americanelements.com]

- 2. Synthonix, Inc > 107496-54-8 | 3,3-Difluorocyclobutane-1-carboxylic acid [synthonix.com]

- 3. N-((1-(aminomethyl)-3,3-difluorocyclobutyl)methyl)ethanamine | 2295198-67-1 [chemicalbook.com]

- 4. 3,3-Difluorocyclobutan-1-amine | C4H7F2N | CID 22500951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. calpaclab.com [calpaclab.com]

- 7. 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | CID 53484511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. chemrxiv.org [chemrxiv.org]

- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

A-1 Technical Guide: Novel Fluorinated Diamine Scaffolds for Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design.[1][2] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its profound and often beneficial impact on molecular properties.[3][4] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[2][5][6]

When applied to diamine scaffolds, which are prevalent in numerous bioactive molecules due to their ability to form multiple hydrogen bonds and engage in ionic interactions, fluorine substitution offers a powerful toolkit for overcoming common drug development hurdles. This guide provides an in-depth exploration of novel fluorinated diamine scaffolds, detailing their strategic design, synthesis, and application. We will delve into the causality behind experimental choices, provide validated protocols, and present case studies that illustrate the transformative potential of these unique chemical entities.

Part 1: The "Fluorine Advantage" in Diamine Scaffolds

The decision to introduce fluorine into a diamine scaffold is a strategic one, aimed at predictably modulating key drug-like properties. The primary advantages can be categorized into three main pillars: pKa modulation, conformational control, and metabolic stability.

Precise pKa Modulation

The basicity (pKa) of amine groups is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Fluorination provides a reliable method for tuning this property.

-

The Inductive Effect: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom. This reduces the nitrogen's ability to accept a proton, thereby lowering its pKa.[6][7]

-

Predictable Attenuation: The impact on pKa is highly predictable and depends on the proximity and number of fluorine atoms. Placing fluorine at the β- or γ-position to an amine can significantly decrease its basicity.[8] For instance, the introduction of a gem-difluoro (CF2) group adjacent to an amino group can dramatically lower its pKa, potentially converting a dicationic molecule at physiological pH into a monocationic one, which can improve cell membrane permeability.[9] A systematic study of α-fluoroalkyl-substituted cycloalkylamines revealed an almost additive contribution of 1.6 ± 0.1 pKa units per fluorine atom, showcasing the precision this strategy offers.[10]

This pKa reduction is a crucial tool for medicinal chemists. It can be used to detune the basicity of an amine that is a hERG liability, reduce off-target effects, or optimize a compound's solubility and permeability profile for improved oral bioavailability.[9][11]

Conformational Control and Binding Interactions

Fluorine substitution can impose significant conformational constraints on a molecule, which can be exploited to lock in a bioactive conformation and enhance binding affinity.

-

Gauche Effect: In vicinal difluoroalkanes (F-C-C-F), there is a known preference for the C-F bonds to align in a gauche orientation rather than anti.[12][13] This stereoelectronic effect can be used to mimic the geometry of an E-alkene, providing a more stable and soluble bioisostere for unsaturated systems.[13]

-

Dipole Alignment and Hydrogen Bonding: The polarized C-F bond can engage in favorable dipole-dipole interactions and can act as a weak hydrogen bond acceptor.[14] In some cases, fluorine can serve as a structural and electronic mimic for carbonyl or hydroxyl groups, enabling novel binding interactions within a target protein's active site.[14]

Enhanced Metabolic Stability

Blocking metabolic hotspots is one of the most common and effective applications of fluorination.[15][16]

-

Strong C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[15]

-

Metabolic Shielding: Strategically placing a fluorine atom or a trifluoromethyl (-CF3) group can block sites of potential oxidative metabolism.[15][16] For example, replacing a metabolically labile C-H bond on an aromatic ring or at a benzylic position can significantly increase a drug's half-life and reduce its clearance.[9][15]

The following diagram illustrates the multi-faceted impact of fluorinating a generic diamine scaffold.

Caption: The strategic impact of fluorination on a diamine scaffold.

Part 2: Design and Synthesis of Novel Fluorinated Diamines

The synthesis of fluorinated diamines requires specialized methods, as the direct introduction of fluorine can be challenging. Modern synthetic chemistry has produced a range of powerful techniques to access these valuable scaffolds.

Key Synthetic Strategies

-

From Fluorinated Building Blocks: A common and reliable approach is to start with commercially available or readily synthesized fluorinated precursors. For example, the reductive amination of a fluorinated ketone or aldehyde with an amine is a workhorse reaction for creating β- or γ-fluoroamines.[9]

-

Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., tosylate, triflate, or epoxide) with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[17] The development of chiral phase-transfer catalysts has enabled highly enantioselective syntheses of β-fluoroamines and γ-fluoroamines from meso-aziridinium or azetidinium salts, respectively.[17][18]

-

Electrophilic Fluorination: Reagents like Selectfluor can be used to add fluorine across a double bond or to an enamine. The combination of enamine catalysis with chiral anion phase-transfer catalysis has been shown to enable the direct asymmetric fluorination of ketones to generate quaternary fluorine-containing stereocenters.[19]

-

Specialized Motifs:

-

gem-Difluoro Diamines: These are often prepared from gem-difluorinated building blocks. The CF2 group serves as a bioisostere for a carbonyl group or can be used to modulate basicity and metabolic stability.[20][21][22]

-

Trifluoromethyl Diamines: The trifluoromethyl (-CF3) group is a powerful modulator of lipophilicity and metabolic stability.[15][23] The synthesis of chiral trifluoromethylated amines can be achieved through stereospecific isomerization of allylic amines.[24]

-

The choice of synthetic route is critical and depends on the desired fluorination pattern, stereochemistry, and the overall complexity of the target molecule. The causality is clear: to achieve a specific stereoisomer (e.g., erythro vs. threo in a vicinal difluoride), a diastereoselective method such as epoxide opening is required, whereas access to a quaternary center necessitates a strategy like asymmetric fluorination of a branched ketone.[12][19]

General Synthetic Workflow

The diagram below outlines a generalized workflow for the synthesis and validation of a novel fluorinated diamine scaffold.

Caption: A generalized workflow for scaffold synthesis and validation.

Part 3: Physicochemical Properties and Data

The impact of fluorination on physicochemical properties is profound. The following table summarizes typical changes observed when comparing a parent diamine scaffold to its fluorinated analogue.

| Property | Parent Diamine (Typical) | Fluorinated Diamine (Typical Change) | Rationale / Causality |

| pKa | 8.5 - 10.5 | Decrease (e.g., by 1-3 units) | Strong inductive electron withdrawal by fluorine reduces nitrogen basicity.[7][8] |

| Lipophilicity (LogP/LogD) | Varies | Increase | The C-F bond is more lipophilic than the C-H bond, increasing the molecule's hydrophobicity.[15][25] |

| Aqueous Solubility | Generally high (if ionized) | Decrease | The increase in lipophilicity often leads to a reduction in aqueous solubility.[22][25] |

| Metabolic Stability (t½) | Low to Moderate | Increase | The strong C-F bond resists metabolic cleavage by CYP enzymes.[15][16] |

| Membrane Permeability | Moderate | Increase | A combination of increased lipophilicity and potentially reduced charge (from lower pKa) can enhance passive diffusion across membranes.[5][26] |

Part 4: Case Study - gem-Difluorinated Diamines in CNS Drug Discovery

Context: In the development of inhibitors for neuronal nitric oxide synthase (nNOS), a key challenge is achieving isoform selectivity and good oral bioavailability. Many potent inhibitors are dicationic at physiological pH, which limits their ability to cross the blood-brain barrier (BBB).[9][27]

Challenge: An initial lead compound, a potent (R,R)-pyrrolidine-based inhibitor, showed high selectivity but was dicationic and had poor pharmacokinetic properties.

Solution: A novel scaffold was designed by introducing a gem-difluoro (CF2) group adjacent to one of the basic nitrogen atoms in the molecule's side chain.[9]

Causality of the Experimental Choice:

-

pKa Reduction: The primary goal was to drastically lower the pKa of the adjacent amine (from ~9.5 to ~5.5). This strategic choice was intended to render the compound monocationic at physiological pH (7.4), thereby increasing its lipophilicity (LogD) and improving its potential for passive diffusion across the BBB.[9]

-

Metabolic Blocking: The CF2 group also served to block potential metabolic oxidation at the benzylic position, a common metabolic liability.[9]

Results: The gem-difluorinated analogue demonstrated significantly improved properties:

-

It remained a highly potent and selective nNOS inhibitor.[9]

-

It exhibited improved cell-membrane permeability compared to the non-fluorinated parent compound.[9]

-

Pharmacokinetic studies showed enhanced metabolic stability and oral bioavailability.[9]

This case study is a prime example of how the rational application of a fluorinated diamine scaffold can solve multiple, complex problems in drug discovery, transforming a challenging lead into a viable drug candidate.[9]

Part 5: Experimental Protocol - Asymmetric Synthesis of a β-Fluoroamine

This protocol is adapted from methodologies developed for the enantioselective synthesis of β-fluoroamines via catalytic ring-opening of aziridinium ions, a testament to the power of modern asymmetric catalysis.[17]

Objective: To synthesize an enantioenriched β-fluoroamine from a meso-aziridinium precursor using hydrogen bonding phase-transfer catalysis with potassium fluoride (KF).

Self-Validation System: The success of this protocol is validated at each critical step. The formation of the aziridinium salt can be confirmed by NMR. The final product's identity is confirmed by ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry. The key success metric, enantiomeric ratio (e.r.), is determined by chiral HPLC analysis.

Step-by-Step Methodology

-

Preparation of the meso-Aziridinium Salt (Precursor):

-

To a solution of the corresponding meso-aziridine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) at 0 °C, add a solution of methyl trifluoromethanesulfonate (1.1 mmol, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to yield the crude aziridinium triflate salt, which is used in the next step without further purification.

-

Causality: The highly electrophilic methyl triflate readily alkylates the aziridine nitrogen, forming the reactive aziridinium ion necessary for nucleophilic attack.

-

-

Catalytic Asymmetric Fluorination:

-

In a dry vial equipped with a magnetic stir bar, add the chiral N-ethyl bis-urea catalyst (0.05 mmol, 5 mol%).[17]

-

Add oven-dried potassium fluoride (KF) (3.0 mmol, 3.0 equiv).

-

Place the vial under an inert atmosphere (Argon or Nitrogen).

-

Add a solution of the crude meso-aziridinium salt (1.0 mmol) in α,α,α-trifluorotoluene (4 mL).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Causality: The chiral bis-urea catalyst forms a complex with KF, enhancing its solubility and delivering the fluoride nucleophile to the aziridinium ion in a stereocontrolled manner, leading to enantioselective ring opening.[17]

-

-

Workup and Purification:

-

Upon completion (monitored by ¹⁹F NMR or LC-MS), filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-fluoroamine.

-

-

Characterization and Validation:

-

Structural Confirmation: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra and high-resolution mass spectrometry (HRMS) data to confirm the structure of the product. The characteristic C-F coupling constants in the NMR spectra are key diagnostic features.

-

Enantiomeric Ratio (e.r.) Determination: Dissolve a small sample of the purified product in an appropriate solvent (e.g., isopropanol/hexane mixture) and analyze by chiral stationary phase HPLC to determine the enantiomeric ratio. Compare the retention times to a racemic standard if available.

-

Conclusion and Future Outlook

Novel fluorinated diamine scaffolds represent a validated and powerful platform in medicinal chemistry. The ability to rationally modulate pKa, enforce bioactive conformations, and block metabolic degradation provides an unparalleled advantage in optimizing drug candidates. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric and late-stage fluorination, the diversity and complexity of accessible scaffolds will continue to expand.[14][28] The future will likely see the development of even more nuanced fluorinated motifs that allow for multi-parameter optimization, further solidifying the indispensable role of fluorine in the creation of next-generation therapeutics.

References

-

RSC. (2013). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. National Institutes of Health. [Link]

-

Horwitz, M. A., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society, 141(5), 2051-2055. [Link]

-

Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201763. [Link]

-

ResearchGate. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

-

Alozie, D.-M., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(29), 12824-12829. [Link]

-

Wang, F., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie International Edition, 55(2), 781-784. [Link]

-

Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

-

ResearchGate. (2025). Catalytic Enantioselective Synthesis of Heterocyclic Vicinal Fluoroamines by Using Asymmetric Protonation: Method Development and Mechanistic Study. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Xue, F., et al. (2011). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(9), 3139-3147. [Link]

-

Jönsson, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(23), 14494-14507. [Link]

-

Nielsen, M. K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4272-4280. [Link]

-

In-Silico. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

SlidePlayer. (2012). Application of Bioisosteres in Drug Design. [Link]

-

Bentham Science. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]

-

PubMed. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

ACS Publications. (2020). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. [Link]

-

National Institutes of Health. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [Link]

-

ResearchGate. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]

-

Gouverneur, V., et al. (2011). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry, 7, 1038-1047. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

ResearchGate. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. [Link]

-

MDPI. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(19), 3939. [Link]

-

Berrino, E., et al. (2024). Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (n.d.). Application of elemental fluorine in organic synthesis. [Link]

-

ACS Publications. (2019). Fluorocyclization of N-Propargylamides to Oxazoles by Electrochemically Generated ArIF2. [Link]

-

ResearchGate. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

-

Future Science. (2010). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. [Link]

-

Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Medicinal Chemistry, 65(8), 6136-6147. [Link]

-

National Institutes of Health. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. (2019). Case studies of fluorine in drug discovery. [Link]

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Institutes of Health. (2025). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. [Link]

-

ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

Beilstein-Institut. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. [Link]

-

National Institutes of Health. (2011). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

National Institutes of Health. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

Toste, F. D., et al. (2016). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 138(40), 13346-13355. [Link]

-

National Institutes of Health. (2019). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 21. enamine.net [enamine.net]

- 22. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 1,1-Disubstituted-3,3-Difluorocyclobutanes: A Technical Guide for Medicinal Chemists

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated motifs, the gem-difluorocyclobutane moiety has emerged as a particularly valuable building block, offering a unique combination of polarity and lipophilicity. This guide provides an in-depth exploration of the synthesis, properties, and applications of 1,1-disubstituted-3,3-difluorocyclobutanes, a class of compounds exemplified by the requested, though not commercially cataloged, 1,1-bis(aminomethyl)-3,3-difluorocyclobutane.

While a specific CAS number for 1,1-bis(aminomethyl)-3,3-difluorocyclobutane was not identified in a comprehensive search of chemical databases, this guide will focus on the broader and well-documented class of 1,1-disubstituted-3,3-difluorocyclobutanes. The principles and methodologies discussed herein are directly applicable to the synthesis and utilization of novel derivatives such as the target diamine.

The Strategic Advantage of the gem-Difluorocyclobutane Scaffold

The cyclobutane ring, a strained four-membered carbocycle, provides a rigid scaffold that can enforce specific conformations, a desirable trait in drug design for optimizing interactions with biological targets. The introduction of a gem-difluoro group at the 3-position imparts several advantageous properties:

-

Modulation of Physicochemical Properties: The two fluorine atoms introduce a significant dipole moment, increasing the polarity of the local environment without drastically increasing the overall molecular weight. This can enhance solubility and modulate pKa of nearby functional groups.[1][2]

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the difluorinated position resistant to metabolic oxidation, a common pathway for drug deactivation.

-

Bioisosteric Replacement: The difluoromethylene group can serve as a bioisostere for other chemical groups, such as a carbonyl or a methylene group, offering a way to fine-tune a molecule's properties while maintaining its overall shape and biological activity.[3]

-

Conformational Constraint: The rigid cyclobutane core restricts the rotational freedom of substituents at the 1-position, which can be crucial for locking in a bioactive conformation and improving binding affinity to a target protein.[4]

Synthetic Strategies for Accessing 1,1-Disubstituted-3,3-Difluorocyclobutanes

The primary challenge in synthesizing 1,1-disubstituted-3,3-difluorocyclobutanes lies in the controlled introduction of two substituents at the same carbon atom of the cyclobutane ring. A key and versatile starting material for these syntheses is 3,3-difluorocyclobutanone.

Key Synthetic Intermediate: 3,3-Difluorocyclobutanone

This commercially available ketone serves as a linchpin for accessing a wide array of 1,1-disubstituted derivatives. The synthetic workflow generally involves the nucleophilic addition to the carbonyl group, followed by further functionalization.

Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via Organolanthanum Reagents

This protocol highlights a robust method to overcome the high sensitivity of 3,3-difluorocyclobutanone to elimination reactions.[1][2][5]

Objective: To synthesize a tertiary alcohol intermediate for further functionalization.

Materials:

-

3,3-Difluorocyclobutanone

-

Aryl halide (e.g., bromobenzene)

-

n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)

-

Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of the Organolithium Reagent: In a flame-dried, nitrogen-purged flask, dissolve the aryl halide in anhydrous Et₂O at -78 °C. Slowly add the organolithium reagent (e.g., n-BuLi) and stir for 30 minutes to generate the aryllithium species.

-

Transmetalation to Organolanthanum: In a separate flask, suspend LaCl₃·2LiCl in anhydrous THF. Cool the suspension to -78 °C and slowly add the freshly prepared aryllithium solution. Allow the mixture to warm to 0 °C and stir for 1 hour to form the organolanthanum reagent.

-

Nucleophilic Addition: Cool the organolanthanum reagent back to -78 °C. Slowly add a solution of 3,3-difluorocyclobutanone in anhydrous THF.

-

Reaction Quench and Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.

Causality Behind Experimental Choices:

-

Organolanthanum Reagents: The use of organolanthanum reagents is crucial.[1][2][5] Aryllithium and Grignard reagents are often too basic and can induce the elimination of HF from 3,3-difluorocyclobutanone. The less basic organolanthanum reagents favor nucleophilic addition to the carbonyl group.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organometallic reagents are highly reactive towards water.

Diversification from Tertiary Alcohol Intermediates

The resulting 1-substituted-3,3-difluorocyclobutanols are versatile intermediates that can be further functionalized to introduce a second substituent at the 1-position. This can be achieved through the generation of a carbocation or a radical at the tertiary carbon.[1][5]

Properties of Key Intermediates

A comprehensive understanding of the physicochemical properties of key intermediates is essential for reaction optimization and purification.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 3,3-Difluorocyclobutanone | 1273564-99-0 | C₄H₄F₂O | 106.07 | Commercially available, versatile ketone for nucleophilic additions. |

| 3,3-Difluorocyclobutane-1-carboxylic acid | 107496-54-8 | C₅H₆F₂O₂ | 136.10 | A key building block for introducing the difluorocyclobutane motif via amide coupling or other transformations.[6][7][8] |

| 3,3-Difluorocyclobutan-1-amine | 791061-00-2 | C₄H₇F₂N | 107.10 | A primary amine that can be used for further derivatization.[9][10] |

| (3,3-Difluorocyclobutyl)methanamine | 1159882-59-3 | C₅H₉F₂N | 121.13 | A primary amine with a methylene spacer, offering different conformational flexibility.[11] |

Application in Drug Discovery: The Path to Novel Therapeutics

The 1,1-disubstituted-3,3-difluorocyclobutane scaffold is a powerful tool for medicinal chemists to design novel drug candidates with improved properties.

The synthesis of a molecule like 1,1-bis(aminomethyl)-3,3-difluorocyclobutane would likely proceed through a multi-step sequence starting from 3,3-difluorocyclobutanone. One plausible, albeit theoretical, route could involve the Strecker synthesis or a related cyanation/reduction sequence to install the two aminomethyl groups.

The resulting diamine would be a highly valuable building block. The two primary amine functionalities provide handles for the introduction of various pharmacophoric groups, allowing for the rapid generation of a library of compounds for screening against a range of biological targets. The rigid difluorocyclobutane core would serve to orient these appended groups in a defined spatial arrangement, potentially leading to high-affinity interactions with enzymes or receptors.

Conclusion

The 1,1-disubstituted-3,3-difluorocyclobutane scaffold represents a significant and underexplored area of chemical space for drug discovery. While the specific target molecule, 1,1-bis(aminomethyl)-3,3-difluorocyclobutane, may not be readily available, the synthetic methodologies to access this class of compounds are becoming increasingly robust. By leveraging the unique properties imparted by the gem-difluoro group and the rigid cyclobutane core, medicinal chemists are well-equipped to design the next generation of therapeutics with enhanced efficacy and safety profiles. The continued development of novel synthetic methods will undoubtedly expand the accessibility and application of these valuable building blocks.

References

- Synblock. (n.d.). CAS 1423033-66-2 | 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride.

- PubMed Central. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.

- RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.

- Crysdot LLC. (n.d.). 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid.

- Enamine. (n.d.). Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid.

- ChemRxiv. (n.d.). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols.

- PubChem. (n.d.). 1,1-Difluorocyclobutane.

- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.

- DTIC. (n.d.). I-' A D 1 I.

- ChemicalBook. (n.d.). 3,3-Difluorocyclobutanecarboxylic acid synthesis.

- ResearchGate. (n.d.). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols.

- Advanced ChemBlocks. (n.d.). Cylcobutane - Products.

- Enamine. (n.d.). Synthesis of Gem-difluorocyclobutane.

- Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

- Wikipedia. (n.d.). 1,3-Bis(aminomethyl)cyclohexane.

- Synthonix. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid.

- Watson International. (n.d.). 3-Bromomethyl-1,1-difluoro-cyclobutane CAS 1252934-30-7.

- Sigma-Aldrich. (n.d.). 3,3-difluorocyclobutan-1-amine.

- Benchchem. (n.d.).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthonix, Inc > 107496-54-8 | 3,3-Difluorocyclobutane-1-carboxylic acid [synthonix.com]

- 8. 3,3-Difluoro-cyclobutanecarboxylic acid AldrichCPR 107496-54-8 [sigmaaldrich.com]

- 9. 3,3-difluorocyclobutan-1-amine | 791061-00-2 [sigmaaldrich.com]

- 10. 3,3-Difluorocyclobutan-1-amine | C4H7F2N | CID 22500951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cylcobutane - Products [achemblock.com]

A Technical Guide to Bioisosteric Replacements for gem-Dimethyl Cyclobutane Derivatives

Abstract

The gem-dimethyl cyclobutane motif is a prevalent structural feature in medicinal chemistry, valued for its ability to impose conformational constraints and act as a metabolically robust anchor. However, its inherent lipophilicity and potential for specific metabolic vulnerabilities can limit the developability of drug candidates. This technical guide provides an in-depth exploration of bioisosteric replacements for the gem-dimethyl cyclobutane core. We will delve into the strategic rationale for these replacements, focusing on improvements in physicochemical properties, metabolic stability, and target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by leveraging modern bioisosteric strategies.

Introduction: The Role and Rationale of the gem-Dimethyl Cyclobutane Moiety

The gem-dimethyl group, particularly when incorporated into a cyclobutane ring, is a powerful tool in drug design.[1] This structural element is frequently found in natural products and has been widely adopted by medicinal chemists.[1][2] Its utility stems from several key properties:

-

Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of appended substituents, which can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[3][4]

-

Metabolic Shielding: The quaternary carbon center of the gem-dimethyl group is sterically hindered and lacks readily oxidizable C-H bonds, often serving to block metabolic attack at adjacent positions.[3]

-

Increased Lipophilicity: The alkyl nature of this group increases the overall lipophilicity of a molecule, which can enhance membrane permeability and cell penetration.

However, the very properties that make the gem-dimethyl cyclobutane group attractive can also present challenges in drug development. High lipophilicity can lead to poor solubility, off-target effects, and rapid clearance. While generally stable, the methyl groups can still be susceptible to oxidation by cytochrome P450 enzymes in certain contexts.[3] This has driven the exploration of bioisosteres—functional groups with similar steric and electronic properties that can offer a more favorable overall profile.[5][6][7][8][9]

The Bioisosteric Replacement Strategy

Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of one molecular fragment for another to enhance potency, selectivity, and pharmacokinetic properties.[5][7][8][10] The goal is to retain the beneficial attributes of the original group while mitigating its drawbacks. For the gem-dimethyl cyclobutane moiety, the primary objectives of bioisosteric replacement are typically to:

-

Reduce lipophilicity to improve solubility and the ADME profile.[11]

-

Enhance metabolic stability.[11]

-

Introduce polarity to form new, beneficial interactions with the target protein.

-

Explore novel chemical space to secure intellectual property.

The following sections will detail the most successful and promising bioisosteres for the gem-dimethyl cyclobutane group.

Key Bioisosteres of gem-Dimethyl Cyclobutane

Spiro-Oxetane

The oxetane ring has emerged as a premier bioisostere for the gem-dimethyl group.[12][13][14][15] Pioneering work by Carreira and others has demonstrated that replacing a gem-dimethyl unit with a 3,3-disubstituted oxetane can profoundly improve a compound's properties.[13]

-

Rationale: The oxetane's oxygen atom introduces polarity and acts as a hydrogen bond acceptor, often leading to improved aqueous solubility and reduced lipophilicity compared to its carbocyclic counterpart.[16][17] The strained four-membered ring maintains a similar steric profile and rigidity to the cyclobutane.[17] Furthermore, the oxetane is generally more resistant to oxidative metabolism than the gem-dimethyl group.[18]

-

Synthesis: The synthesis of 3,3-disubstituted oxetanes often involves the reaction of a ketone with a suitable three-carbon building block, such as 1,3-propanediol derivatives, under acidic or basic conditions. Advances in synthetic methodology have made these motifs more accessible for drug discovery programs.[12]

Spiro-Azaspirocycles

Azaspirocycles, such as azaspiro[3.3]heptane, represent another class of valuable bioisosteres.[19][20] These scaffolds introduce a basic nitrogen atom, which can be leveraged to modulate physicochemical properties and form new interactions.

-

Rationale: The introduction of a basic nitrogen atom can significantly impact a molecule's pKa and solubility profile. Depending on the substitution pattern, azaspirocycles can offer a handle for salt formation, improving aqueous solubility and formulation options. The rigid spirocyclic framework preserves the conformational constraints of the original cyclobutane.[21]

-

Synthesis: The synthesis of azaspirocycles can be achieved through various routes, including multicomponent reactions and ring-closing metathesis, providing access to a diverse range of derivatives.[20]

Other Spirocyclic Systems

While oxetanes and azaspirocycles are the most prominent examples, other spirocyclic systems have also been explored as bioisosteres for the gem-dimethyl cyclobutane group. These include:

-

Spiro-thietanes: The sulfur-containing analogue of oxetane, which can offer a different polarity and metabolic profile.[16]

-

Spiro-cyclopropanes: While smaller, the strategic placement of a spiro-cyclopropane can mimic the steric bulk and rigidity of the cyclobutane moiety.

The choice of bioisostere depends on the specific goals of the optimization campaign and the structure-activity relationships of the compound series. A visual representation of this bioisosteric replacement strategy is provided below.

Caption: Bioisosteric replacement strategies for the gem-dimethyl cyclobutane core.

Comparative Analysis

The following table provides a conceptual comparison of the key properties of different bioisosteres relative to a parent gem-dimethyl cyclobutane derivative. The values are illustrative and will vary depending on the specific molecular context.

| Moiety | Lipophilicity (cLogP) | Aqueous Solubility | Metabolic Stability | Hydrogen Bond Acceptor |

| gem-Dimethyl Cyclobutane | High | Low | Good | No |

| Spiro-Oxetane | Lower | Higher | Excellent | Yes |

| Azaspirocycle | Variable | pH-dependent | Good | Yes (N-atom) |

| Spiro-Thietane | Moderate | Moderate | Variable | No |

Experimental Protocols

General Procedure for the Synthesis of a 3,3-Disubstituted Oxetane

This protocol is a generalized example and may require optimization for specific substrates.

-

Step 1: Diol Formation: To a solution of a ketone (1.0 equiv) in a suitable solvent (e.g., THF), add a solution of a Grignard reagent, such as 3-(benzyloxy)propylmagnesium chloride (2.2 equiv), dropwise at 0 °C.

-

Step 2: Cyclization: To the resulting diol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the reaction mixture to reflux.

-

Step 3: Deprotection: If a protecting group is used (e.g., benzyl), remove it under appropriate conditions (e.g., hydrogenolysis with Pd/C).

-

Step 4: Purification: Purify the final oxetane product by column chromatography on silica gel.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

-

Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to the final desired concentration in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: In a 96-well plate, combine the test compound, human liver microsomes, and pre-warmed NADPH regenerating system.

-

Time Points: Incubate the plate at 37 °C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

A workflow for evaluating a potential bioisostere is illustrated in the diagram below.

Caption: Workflow for the evaluation of a bioisosteric replacement.

Conclusion and Future Perspectives

The strategic replacement of the gem-dimethyl cyclobutane moiety with carefully selected bioisosteres is a powerful tactic in modern drug discovery. Spiro-oxetanes and azaspirocycles have proven to be particularly effective in mitigating the lipophilicity and metabolic liabilities associated with the parent group, while preserving or enhancing biological activity. As synthetic methodologies continue to advance, we can expect the development of even more sophisticated and diverse spirocyclic systems, further expanding the medicinal chemist's toolkit for lead optimization. The principles and protocols outlined in this guide provide a solid foundation for researchers to apply these strategies in their own drug discovery programs, ultimately leading to the development of safer and more effective medicines.

References

-

A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.). International Journal of Research and Review. Retrieved February 14, 2026, from [Link]

- Bhatia, P., et al. (2011).

- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Methods and Principles in Medicinal Chemistry.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1856-1863.

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345-12373.

- Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 289-293.

- Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing.

- The Oxetane Motif: A Cornerstone of Modern Drug Discovery. (2025). BenchChem.

-

Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

- de Witte, W., et al. (2021).

- Hancock, E. N., et al. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(10), 1383-1393.

-

Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Application of Bioisosteres in Drug Design. (2012). SlideShare. Retrieved February 14, 2026, from [Link]

- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025).

- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025).

-

Bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved February 14, 2026, from [Link]

-

Cyclobutane – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]

-

Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 14, 2026, from [Link]

- Hancock, E. N., et al. (2019).

- Bioisosteres in Drug Design – “Escape from Flatland”. (2023). University of Illinois Urbana-Champaign.

- Balaram, P. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.

- Diversity-oriented synthesis of azaspirocycles. (2007). PubMed.

- Spirocycles as Bioisosteres for Arom

- Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1237-1264.

-

Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved February 14, 2026, from [Link]

-

Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. (2024). PubMed. 30.[6]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. (2022). Nature Communications.

Sources

- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. ctppc.org [ctppc.org]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. chem-space.com [chem-space.com]

- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chigroup.site [chigroup.site]

- 19. researchgate.net [researchgate.net]

- 20. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis of 3,3-difluoro-1,1-cyclobutanedimethanamine from Diester Precursors

Abstract

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for carbonyl groups and other functionalities, offering a unique combination of steric and electronic properties.[1] This application note provides a comprehensive, step-by-step guide for the synthesis of 3,3-difluoro-1,1-cyclobutanedimethanamine, a key building block for drug discovery, starting from a readily accessible diester precursor. The narrative explains the chemical logic behind each transformation, providing detailed, field-proven protocols and critical safety information.

Overall Synthetic Strategy

The synthesis is designed as a multi-step sequence that logically assembles the target molecule. The core strategy involves three key phases:

-

Construction of the Cyclobutane Core: Formation of a 3-oxocyclobutane-1,1-dicarboxylate skeleton. This keto-diester is the crucial precursor for the subsequent fluorination step.

-

Introduction of the gem-Difluoro Moiety: Deoxofluorination of the ketone to install the stable 3,3-difluoro group.

-

Functional Group Transformation to the Diamine: Conversion of the twin ester groups into the final primary amine functionalities via a diamide intermediate.

This pathway was selected for its reliability and use of well-documented chemical transformations, providing a robust route to the target compound.

Figure 1: Overall synthetic workflow from starting materials to the target diamine.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Fluorinated Intermediate

Protocol 1.1: Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

The synthesis of the keto-diester precursor is a critical first step. The literature describes a robust method starting from diisopropylmalonate and 1,3-dibromo-2,2-dimethoxypropane.[2]

-

Reagents and Materials:

-

Diisopropylmalonate

-

1,3-dibromo-2,2-dimethoxypropane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add diisopropylmalonate (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting solution at room temperature for 30 minutes.

-

Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.1 equivalents) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the mixture to room temperature and cautiously quench by the slow addition of water.

-

Acidify the mixture with 2 M HCl to pH ~2-3. The ketal protecting group is hydrolyzed in situ under these conditions.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel to afford the title compound.

-

Protocol 1.2: Deoxofluorination to Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

This protocol utilizes a deoxofluorinating agent to convert the ketone into the target gem-difluoro group. Morpholino-difluorosulfinium tetrafluoroborate (Morph-DAST) is often preferred over diethylaminosulfur trifluoride (DAST) due to its greater thermal stability.[2]

-

Reagents and Materials:

-

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

-

Morph-DAST or DAST

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

CAUTION: Deoxofluorination reagents are corrosive and react with moisture to release HF gas. Conduct this reaction in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

-

Dissolve the keto-diester (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

-

Add Morph-DAST (1.2-1.5 equivalents) portion-wise, maintaining the internal temperature below 5 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure difluorinated diester.

-

Part 2: Conversion to 3,3-difluoro-1,1-cyclobutanedimethanamine

Protocol 2.1: Synthesis of 3,3-Difluoro-1,1-cyclobutanedicarboxamide

The conversion of the diester to the primary diamide is achieved by aminolysis with ammonia. This reaction is typically performed in a sealed vessel due to the volatility of ammonia.

-

Reagents and Materials:

-

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

-

Ammonia solution in methanol (e.g., 7 M) or liquid ammonia

-

Pressure-rated reaction vessel (e.g., a sealed tube or autoclave)

-

-

Procedure:

-

Place the difluorinated diester (1.0 equivalent) into a pressure-rated vessel.

-

Add a solution of ammonia in methanol (a large excess, e.g., 20-40 equivalents).

-

Seal the vessel tightly and heat to 60-80 °C for 24-48 hours. CAUTION: Ensure the vessel is rated for the temperature and pressure that will be generated.

-

Cool the vessel to room temperature, then chill to 0 °C before carefully opening in a fume hood.

-

The product diamide, which is often a solid, will precipitate from the solution.

-

Concentrate the reaction mixture in vacuo.

-

Triturate the resulting solid with a suitable solvent (e.g., diethyl ether or cold methanol) to remove soluble impurities.

-

Filter the solid, wash with cold solvent, and dry under vacuum to obtain the pure diamide.

-

Protocol 2.2: Reduction of Diamide to 3,3-difluoro-1,1-cyclobutanedimethanamine

Amides are relatively unreactive functional groups requiring a powerful reducing agent for conversion to amines.[3] Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit reactive, choice for this transformation.

-

Reagents and Materials:

-

3,3-Difluoro-1,1-cyclobutanedicarboxamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂) or Fieser workup reagents (water, 15% NaOH (aq), water)

-

Diethyl ether or DCM

-

-

Procedure:

-

CAUTION: LiAlH₄ is a water-reactive, pyrophoric solid. Handle under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.

-

To a stirred suspension of LiAlH₄ (4.0-5.0 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the solid diamide (1.0 equivalent) portion-wise, controlling the rate of addition to manage any exotherm.

-

After the addition is complete, slowly warm the mixture to room temperature, then heat to reflux for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Perform a cautious workup. A common and safe method is the Fieser workup: for every 'X' g of LiAlH₄ used, add 'X' mL of water dropwise, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water. This procedure precipitates the aluminum salts as a granular solid that is easy to filter.

-

Stir the resulting slurry at room temperature for 1 hour.

-

Filter the granular precipitate through a pad of Celite®, washing thoroughly with THF and then ethyl acetate or DCM.

-

Combine the filtrates and concentrate in vacuo.

-

The resulting crude amine can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

-

Alternative Pathway: The Dinitrile Route

An excellent alternative to the diamide reduction involves converting the diamide to a dinitrile, followed by reduction. This route is often advantageous as the catalytic hydrogenation of nitriles is a very clean and efficient method for producing primary amines, frequently avoiding the over-alkylation side products that can occur in other methods.[4]

-

Dehydration: The 3,3-difluoro-1,1-cyclobutanedicarboxamide can be dehydrated using a variety of reagents (e.g., trifluoroacetic anhydride, phosphorus oxychloride, or cyanuric chloride) to yield 3,3-difluorocyclobutane-1,1-dicarbonitrile.

-

Reduction: The resulting dinitrile is then reduced to the target diamine. Catalytic hydrogenation is the most common industrial method, often employing Raney Nickel, Palladium, or Platinum catalysts under hydrogen pressure.[4][5] Stoichiometric reducing agents like LiAlH₄ or various boranes are also highly effective on a laboratory scale.[6][7]

Data Summary

The following table summarizes representative data for the key compounds in this synthetic sequence. Actual yields and analytical data will vary based on specific reaction conditions and purification efficiency.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield (%) | Key Analytical Notes |

| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | C₁₀H₁₄F₂O₄ | 236.21 | 60-75% | ¹⁹F NMR will show a characteristic triplet. ¹³C NMR will show a triplet for the CF₂ carbon due to C-F coupling. |

| 3,3-Difluoro-1,1-cyclobutanedicarboxamide | C₆H₈F₂N₂O₂ | 178.14 | 80-95% | Appearance of broad N-H signals in ¹H NMR. Shift of carbonyl signal in ¹³C NMR. |

| 3,3-Difluoro-1,1-cyclobutanedimethanamine | C₆H₁₂F₂N₂ | 150.17 | 65-85% | Disappearance of carbonyl signal in ¹³C NMR. Appearance of -CH₂-NH₂ signals in ¹H and ¹³C NMR. |

Critical Safety Considerations

-

Deoxofluorinating Agents (DAST, Morph-DAST): These reagents are highly corrosive and toxic. They react with moisture to release hydrogen fluoride (HF), a highly corrosive and poisonous gas. Always handle in a chemical fume hood with appropriate PPE.

-

Lithium Aluminum Hydride (LiAlH₄): This reducing agent is pyrophoric and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under a strict inert atmosphere. The workup procedure must be performed slowly and with extreme caution, especially on a large scale.

-

Ammonia: Anhydrous or concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Reactions in sealed vessels create high pressure and must only be performed in equipment designed for this purpose.

-

General Precautions: A thorough risk assessment should be conducted before performing any of the described procedures.

References

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

Clark, J. (2023). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]

-

Oestreich, M., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Retrieved from [Link]

-

Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

- Google Patents. (n.d.). WO2015164699A1 - Preparation of diamines by hydrogenation of dinitriles.

-

Wikipedia. (n.d.). Amide reduction. Retrieved from [Link]

-

ResearchGate. (2015). How can I reduce a secondary amide in the presence of nitro and Boc groups? Retrieved from [Link]

-

ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

-

DiVA Portal. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

-

ResearchGate. (2026). Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroarylation. Retrieved from [Link]

-

MDPI. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide reduction - Wikipedia [en.wikipedia.org]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

Strategic Reduction of 3,3-Difluorocyclobutane-1,1-dicarbonitrile

This Application Note is designed for organic chemists and process development scientists. It details the specific protocols for reducing 3,3-difluorocyclobutane-1,1-dicarbonitrile to (3,3-difluorocyclobutane-1,1-diyl)dimethanamine .

This transformation is chemically non-trivial due to the juxtaposition of a strained cyclobutane ring, a labile gem-difluoro group, and a sterically crowded gem-dinitrile functionality.

Application Note: AN-F-2026-CB

Strategic Overview & Mechanistic Challenges

The reduction of 3,3-difluorocyclobutane-1,1-dicarbonitrile (1) to the corresponding diamine (2) is a critical step in synthesizing bioisosteres of gem-dimethyl cyclic systems. The 3,3-difluorocyclobutane scaffold is increasingly prized in medicinal chemistry for its ability to lower lipophilicity (LogD) while maintaining structural rigidity.

The Chemoselectivity Trilemma

Successful reduction requires navigating three competing failure modes:

-

HF Elimination: The protons at C2/C4 are acidic due to the inductive effect of the fluorine atoms and the nitrile groups. Strong bases or high temperatures can trigger

-elimination of HF, leading to a fluorocyclobutene or ring-opening. -

Incomplete Reduction: Gem-dinitriles are sterically encumbered. Reduction often stalls at the amidine or imine stage, or proceeds to the secondary amine (dimerization) if the intermediate imine reacts with the product amine.

-

Ring Strain: While cyclobutanes are more robust than cyclopropanes, the gem-difluoro substitution adds electronic strain. Radical conditions or harsh Lewis acids can trigger ring fragmentation.

Decision Matrix: Selecting the Protocol